

# ZK112993 (Onapristone) Application Notes and Protocols for Oncological and Gynecological Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ZK112993 |           |
| Cat. No.:            | B1684393 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

**ZK112993**, also known as Onapristone, is a potent and selective progesterone receptor (PR) antagonist.[1] It is a synthetic steroid that binds to the progesterone receptor, thereby inhibiting the biological effects of progesterone.[2] Onapristone has been investigated for its therapeutic potential in a variety of hormone-dependent diseases, including breast cancer, endometrial cancer, ovarian cancer, and endometriosis.[3][4] These application notes provide a comprehensive overview of **ZK112993**'s mechanism of action, quantitative data from key studies, and detailed protocols for its application in preclinical research.

# **Mechanism of Action**

Onapristone is classified as a Type I progesterone receptor antagonist.[3][5] Its primary mechanism of action involves binding to the progesterone receptor and preventing the conformational changes necessary for receptor activation.[3] Unlike progesterone agonists, which induce a conformational change that promotes receptor dimerization, DNA binding, and recruitment of coactivators, Onapristone binding leads to an inactive receptor conformation.[5] This prevents the PR from binding to progesterone response elements (PREs) on the DNA, thereby inhibiting the transcription of progesterone-responsive genes that are involved in cell proliferation and survival.[3]





Click to download full resolution via product page

# **Quantitative Data**



The following tables summarize key quantitative data from preclinical and clinical studies involving Onapristone (**ZK112993**).

Table 1: In Vitro Efficacy of Onapristone in Breast Cancer Cell Lines[6]

| Cell Line  | Receptor<br>Status | Treatment   | Growth<br>Inhibition (%) | Cell Cycle<br>Arrest     |
|------------|--------------------|-------------|--------------------------|--------------------------|
| T47-D      | ER+, PR+           | Onapristone | 39%                      | G0/G1 phase accumulation |
| SK-BR-3    | ER-, PR+           | Onapristone | 17%                      | G0/G1 phase accumulation |
| MDA-MB-231 | ER-, PR-           | Onapristone | No inhibition            | Not applicable           |

Table 2: Clinical Efficacy of Onapristone in Breast Cancer

| Study<br>Population                                    | Treatment<br>Regimen      | Overall<br>Response<br>Rate (ORR) | Clinical<br>Benefit Rate<br>(CBR) | Reference |
|--------------------------------------------------------|---------------------------|-----------------------------------|-----------------------------------|-----------|
| Locally advanced or elderly primary breast cancer      | 100 mg/day<br>Onapristone | 56% (Partial<br>Response)         | 67%                               | [7]       |
| Tamoxifen-<br>resistant<br>metastatic breast<br>cancer | Onapristone ER            | 25%                               | 50%                               | [8]       |

Table 3: Clinical Efficacy of Onapristone in Gynecological Cancers (Phase I/II Trials)



| Cancer Type                                | Treatment Regimen                 | Clinical Benefit<br>Rate (CBR) at ≥24<br>weeks         | Reference |
|--------------------------------------------|-----------------------------------|--------------------------------------------------------|-----------|
| Endometrial<br>Carcinoma                   | Onapristone ER (10-<br>50 mg BID) | Observed in 9 of 52 patients (across all cancer types) | [3][9]    |
| Ovarian Cancer                             | Onapristone ER (10-<br>50 mg BID) | Observed in 9 of 52 patients (across all cancer types) | [3][9]    |
| Recurrent Granulosa<br>Cell Ovarian Cancer | 50 mg Onapristone<br>ER BID       | 17% (in heavily pre-<br>treated patients)              | [8]       |

Table 4: Pharmacokinetic Parameters of Onapristone Extended-Release (ER) Formulation[10]

| Dose  | Mean AUC0-24h (ng*hr/mL) | CV% |
|-------|--------------------------|-----|
| 10 mg | 14610                    | 40  |
| 20 mg | 29870                    | 25  |
| 30 mg | 39470                    | 18  |
| 40 mg | 56000                    | 27  |
| 50 mg | 72090                    | 15  |

# Experimental Protocols Cell-Based Assays

This protocol is designed to assess the anti-proliferative effects of Onapristone on breast cancer cell lines.





Click to download full resolution via product page

Materials:



- Breast cancer cell lines (e.g., T47-D, SK-BR-3, MDA-MB-231)[6]
- Complete growth medium (specific to cell line)
- Onapristone (ZK112993)
- Vehicle control (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
  μL of complete growth medium.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Treatment: Prepare serial dilutions of Onapristone in complete growth medium. Remove the medium from the wells and add 100 μL of the Onapristone dilutions (e.g., 0.01, 0.1, 1, 10, 100 μM) or vehicle control.
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.



Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

This protocol is to determine the effect of Onapristone on the expression of key cell cycle regulatory proteins.

#### Materials:

- Treated cell lysates (from a separate experiment where cells are treated with Onapristone)
- Protein extraction buffer
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)[11][12]
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

#### Protocol:

- Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.



- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

# **Animal Models**

This protocol describes the use of a nude mouse xenograft model to evaluate the in vivo antitumor activity of Onapristone.





Click to download full resolution via product page

Materials:



- Immunodeficient mice (e.g., nude mice)
- Breast cancer cells (e.g., T47-D, MCF-7)[13][14]
- Matrigel (optional)
- Onapristone (ZK112993)
- Vehicle for in vivo administration
- Calipers for tumor measurement

#### Protocol:

- Cell Preparation: Culture the breast cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel.
- Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10<sup>6</sup> cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Treatment: Administer Onapristone (e.g., daily oral gavage) or vehicle to the respective groups. Dosing will depend on the specific study design.
- Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the animals as a measure of toxicity.
- Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the animals, and excise the tumors for further analysis (e.g., histology, Western blot).

This protocol outlines the creation of a rat model of endometriosis to study the efficacy of Onapristone.[15][16]

#### Materials:



- Female Sprague-Dawley or Wistar rats
- Surgical instruments
- Sutures
- Onapristone (ZK112993)
- Vehicle for in vivo administration

#### Protocol:

- Surgical Induction: Anesthetize a donor rat and perform a laparotomy to expose the uterine horns. Excise a segment of the uterine horn and place it in sterile saline.
- Implantation: In a recipient rat under anesthesia, make a small incision in the abdominal wall.
   Suture small pieces of the donor uterine tissue (e.g., 5x5 mm) to the peritoneal wall or other desired locations.
- Post-operative Care: Close the incision and provide appropriate post-operative care, including analgesics.
- Lesion Development: Allow several weeks for the endometriotic lesions to establish and grow.
- Treatment: Randomize the rats into treatment and control groups and administer
   Onapristone or vehicle for a defined period.
- Evaluation: At the end of the treatment period, euthanize the rats and surgically expose the abdominal cavity. Measure the size and number of endometriotic lesions. The lesions can be excised for histological analysis.

# **Disclaimer**

These protocols are intended as a general guide and may require optimization for specific experimental conditions and research questions. It is essential to consult original research articles and adhere to all applicable laboratory safety and animal welfare regulations. The development of Onapristone was previously halted due to concerns about liver function



abnormalities in some patients.[7] An extended-release formulation was later developed to mitigate this risk.[7] Researchers should be aware of this historical context.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 4. scivisionpub.com [scivisionpub.com]
- 5. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of onapristone and medroxyprogesterone acetate on the proliferation and hormone receptor concentration of human breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jbuon.com [jbuon.com]
- 13. Effect of antiprogestins and tamoxifen on growth inhibition of MCF-7 human breast cancer cells in nude mice PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. T-47D Xenograft Model Altogen Labs [altogenlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the surgical induction of endometriosis in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZK112993 (Onapristone) Application Notes and Protocols for Oncological and Gynecological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684393#zk112993-for-specific-disease-research-application]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com